2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoisoquinoline derivatives This compound is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a benzoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the benzoisoquinoline core, followed by the introduction of the pyrrolidine and sulfonyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. For instance, the Suzuki–Miyaura coupling reaction is frequently employed to form carbon-carbon bonds in the synthesis of such complex molecules .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors and fixed-bed catalysts to optimize the reaction efficiency and scalability. The product is usually purified through multi-stage processes, including distillation and crystallization, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the benzoisoquinoline core or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist for kappa opioid receptors, blocking the receptor’s activity and modulating pain and stress responses . The compound’s structure allows it to bind effectively to these receptors, inhibiting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-ylsulfonyl)benzeneboronic acid: Shares the pyrrolidine and sulfonyl groups but differs in the core structure.
1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone: Contains similar functional groups but has a different backbone.
Uniqueness
2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its benzoisoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-(4-pyrrolidin-1-ylsulfonylphenyl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c27-23-20-7-3-5-18-6-4-8-21(22(18)20)24(28)26(23)16-13-17-9-11-19(12-10-17)31(29,30)25-14-1-2-15-25/h3-12H,1-2,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEGHUBYRGQCRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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